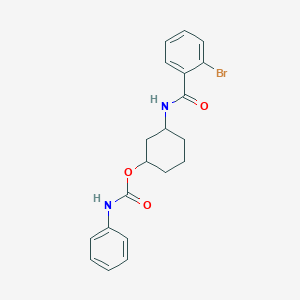

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

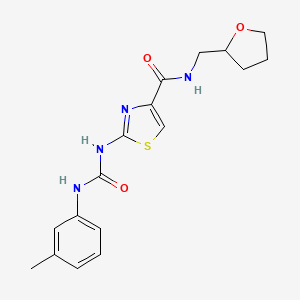

The compound “3-(2-Bromobenzamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It consists of a cyclohexyl ring, a phenylcarbamate group, and a 2-bromobenzamido group . The cyclohexyl ring is a six-membered carbon ring, which is a common structure in many organic compounds . The phenylcarbamate group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a carbamate group (an organic compound derived from carbamic acid). The 2-bromobenzamido group consists of a benzamide group (an amide derived from benzoic acid) with a bromine atom attached to the second carbon of the benzene ring .

Scientific Research Applications

Prodrug Applications for Protecting Phenols

Research conducted by Thomsen and Bundgaard (1993) explored a series of phenyl carbamate esters derived from N-substituted 2-aminobenzamides, aiming to protect phenolic drugs against first-pass metabolism through peroral administration. Their study revealed that by selecting appropriate substituents, it is possible to control the release of the parent phenolic drug in physiological conditions, suggesting potential applications in drug delivery systems (K. Thomsen, H. Bundgaard, 1993).

Synthesis of Selenium-Containing Heterocycles

Zhou, Linden, and Heimgartner (2000) demonstrated the synthesis of selenium-containing heterocycles from N-phenylbenzamides, leading to the creation of novel selenourea derivatives and 1,3-selenazoles. This research highlights the versatility of N-phenylbenzamides in synthesizing complex organic compounds with potential biological activities (Yuehui Zhou, A. Linden, H. Heimgartner, 2000).

Advancements in Bromovinyl Aldehyde Chemistry

Ghosh and Ray (2017) reviewed the advancements in the chemistry of bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, under palladium-catalyzed conditions. Their review emphasizes the importance of these compounds in synthesizing biologically and materially significant molecules (Munmun Ghosh, J. Ray, 2017).

Direct Amination of Haloarenes

Zhao, Fu, and Qiao (2010) developed a copper-catalyzed direct amination method for ortho-functionalized haloarenes using sodium azide, providing an efficient approach to synthesizing aromatic amines. This method showcases the potential of haloarene derivatives in constructing nitrogen-containing organic compounds (Haibo Zhao, H. Fu, R. Qiao, 2010).

Efficient Synthesis of Quinazolin-4(3H)-ones

Davoodnia et al. (2010) introduced an efficient synthesis method for 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst. This research contributes to the field of heterocyclic chemistry, offering a solvent-free approach to synthesizing quinazolinones, which are important in pharmaceutical chemistry (A. Davoodnia, S. Allameh, A. Fakhari, N. Tavakoli-Hoseini, 2010).

Properties

IUPAC Name |

[3-[(2-bromobenzoyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVVDUXXCAPFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2474364.png)

![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)

![8-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid](/img/structure/B2474368.png)

![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)